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molecular formula C7H4Br2INO2 B8514720 3,5-Dibromo-4-iodo-2-methylnitrobenzene

3,5-Dibromo-4-iodo-2-methylnitrobenzene

Cat. No. B8514720
M. Wt: 420.82 g/mol
InChI Key: HRFCNPGUMVHKAQ-UHFFFAOYSA-N
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Patent
US07342127B2

Procedure details

To a stirred solution of 2,6-dibromo-3-methyl-4-nitrophenol (2 g, 6.43 mmol) in CH2Cl2 (20 mL) at 0° C. was added Et3N (1.34 mL, 9.5 mmol) followed by dropwise addition of Tf2O (1.2 mL, 7 mmol). After warming to 20° C. and stirring 2 hr, the reaction was quenched with H2O . The organic layer was washed 1× with H2O and brine before drying over MgSO4. Without further purification, the resulting black oil, obtained after removal of the volatiles under vacuum, along with NaI (2 g, 13 mmol) was heated at 100° C. in DMF (15 mL) for 16 hr. Upon cooling, the reaction was diluted with Et2O, washed 2× with H2O and once with brine. After drying over MgSO4, the residue, obtained after removal of the volatiles under vacuum, was chromatographed on silica gel using 2-5% EtOAc/hexane as an eluent to yield 1.38 g of 3,5-dibromo-4-iodo-2-methylnitrobenzene (50%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Br:12])[C:3]=1O.CCN(CC)CC.O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+].[I-:37]>C(Cl)Cl.CN(C=O)C.CCOCC>[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Br:12])[C:3]=1[I:37] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1C)[N+](=O)[O-])Br)O
Name
Quantity
1.34 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirring 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O
WASH
Type
WASH
Details
The organic layer was washed 1× with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over MgSO4
CUSTOM
Type
CUSTOM
Details
Without further purification
CUSTOM
Type
CUSTOM
Details
the resulting black oil, obtained
CUSTOM
Type
CUSTOM
Details
after removal of the volatiles under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
washed 2× with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the residue, obtained
CUSTOM
Type
CUSTOM
Details
after removal of the volatiles under vacuum
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel using 2-5% EtOAc/hexane as an eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1I)Br)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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